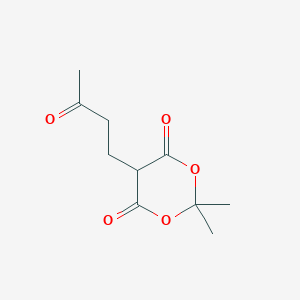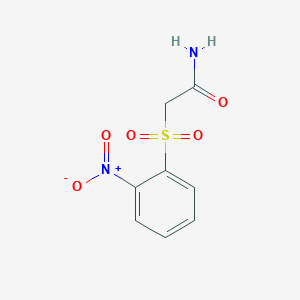![molecular formula C6H15ClNO5P B14361960 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride CAS No. 93913-79-2](/img/no-structure.png)
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is a chemical compound with the CAS number 93913-79-2. This compound is known for its unique structure, which includes a diethylaminooxy group, a hydroxyphosphoryl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amine derivatives.
Substitution: The diethylaminooxy group can be substituted with other nucleophiles, resulting in a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphorylated derivatives, amine derivatives, and substituted compounds with varying functional groups. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Wissenschaftliche Forschungsanwendungen
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride include:
Phosphorylated amino acids: Compounds like phosphoserine and phosphotyrosine share similar phosphoryl groups.
Aminooxy compounds: Molecules such as aminooxyacetic acid have related aminooxy functional groups.
Diethylamine derivatives: Chemicals like diethylamine hydrochloride exhibit similar diethylamine moieties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of versatility and specificity.
Eigenschaften
| 93913-79-2 | |
Molekularformel |
C6H15ClNO5P |
Molekulargewicht |
247.61 g/mol |
IUPAC-Name |
2-[diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H14NO5P.ClH/c1-3-7(4-2)12-13(10,11)5-6(8)9;/h3-5H2,1-2H3,(H,8,9)(H,10,11);1H |
InChI-Schlüssel |
KWFMYJXNUCKHPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)OP(=O)(CC(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)




![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)

